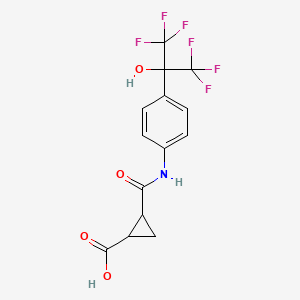
2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid is a synthetic organic compound known for its distinct chemical structure and significant reactivity. The presence of multiple fluorine atoms imparts unique chemical properties, making it a compound of interest in various scientific fields.
作用機序
Target of Action
The primary targets of this compound are the Liver X receptors (LXRs) . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol, fatty acid, and glucose metabolism .
Mode of Action
This compound acts as an agonist for LXRs . It binds to LXRs with high affinity, modulating the receptor’s ability to interact with transcriptional cofactor proteins . This interaction results in the up-regulation of ABC1 gene expression, which is LXR-dependent .
Biochemical Pathways
The activation of LXRs leads to the up-regulation of several genes involved in cholesterol, fatty acid, and glucose metabolism . This includes the ABC1 gene, which plays a crucial role in cellular cholesterol efflux . Thus, the compound affects the biochemical pathways related to lipid and glucose metabolism.
Pharmacokinetics
The compound’s molecular weight is 48133 , which suggests it may have good bioavailability due to its relatively small size
Result of Action
The activation of LXRs and the subsequent up-regulation of genes like ABC1 can lead to changes in cellular lipid and glucose metabolism . For instance, the compound has been shown to prevent the secretion of insulin by acting on the metabolism of mitochondria .
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes involves the reaction of 4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)aniline with cyclopropanecarbonyl chloride in the presence of a base like triethylamine. The reaction typically occurs under controlled temperatures to ensure specificity and yield.
Another route can be through the coupling of 4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)benzamide with cyclopropanecarboxylic acid using a suitable coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial-scale production generally mirrors the laboratory methods but involves optimization for scale, efficiency, and cost-effectiveness. It typically involves automated reactors with stringent controls on temperature, pressure, and reagent concentrations to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming oxo derivatives.
Reduction: : Reduction can target the carboxylic acid group, potentially forming alcohols or aldehydes under mild conditions.
Substitution: : The aromatic ring can undergo electrophilic aromatic substitution, although the trifluoromethyl groups and the amide linkage usually provide significant steric hindrance.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, Chromium trioxide.
Reducing agents: Lithium aluminum hydride, Sodium borohydride.
Substitution reactions: Halogenation can be performed using chlorine or bromine in the presence of a catalyst like iron.
Major Products Formed
Oxidation yields oxo-derivatives.
Reduction can form primary alcohols or aldehydes.
Substitution typically results in halogenated aromatic derivatives.
科学的研究の応用
Chemistry: : Used as a building block in the synthesis of more complex molecules due to its unique structure. Biology : Its potential reactivity makes it a candidate for biochemical assays and as a ligand in enzyme studies. Medicine : Investigated for potential pharmacological activity, particularly due to the trifluoromethyl groups known to affect biological activity. Industry : Employed in material science for the development of fluorinated polymers and specialty coatings.
類似化合物との比較
Similar Compounds: : 2-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)acetic acid, 2-(N-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid.
Uniqueness: : The unique combination of cyclopropane and the trifluoromethyl group confers distinct steric and electronic properties, differentiating it from other similar fluorinated compounds.
This should give a comprehensive overview of 2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid. What else do you want to know?
特性
IUPAC Name |
2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6NO4/c15-13(16,17)12(25,14(18,19)20)6-1-3-7(4-2-6)21-10(22)8-5-9(8)11(23)24/h1-4,8-9,25H,5H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBAODFXUVDXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














